

Spectroscopic Analysis of Methyl 2-amino-5-chloronicotinate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-amino-5-chloronicotinate**

Cat. No.: **B1316219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **Methyl 2-amino-5-chloronicotinate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data in a single, consolidated source, this document focuses on predicted values and data from closely related analogs. This guide aims to serve as a foundational resource for researchers working with this molecule, highlighting the need for further experimental characterization.

Molecular Structure and Properties

Methyl 2-amino-5-chloronicotinate possesses the molecular formula $C_7H_7CN_2O_2$. Its structure consists of a pyridine ring substituted with an amino group at the 2-position, a chloro group at the 5-position, and a methyl carboxylate group at the 3-position.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. While experimental mass spectra for **Methyl 2-amino-5-chloronicotinate** are not readily available in the reviewed literature, predicted mass-to-charge ratios (m/z) for various adducts can be calculated based on its molecular formula.

Table 1: Predicted Mass Spectrometry Data for **Methyl 2-amino-5-chloronicotinate**

Adduct	Predicted m/z
$[M+H]^+$	187.0274
$[M+Na]^+$	209.0093
$[M+K]^+$	224.9833

Experimental Protocol: High-Resolution Mass Spectrometry (General)

A standard protocol for obtaining high-resolution mass spectrometry data would involve the following steps:

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.
- Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured m/z value is then compared to the theoretical value to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of a molecule's structure. Specific experimental data for **Methyl 2-amino-5-chloronicotinate** is not currently available. However, data for analogous compounds, such as Methyl 2-amino-5-bromonicotinate, can provide an estimation of the expected chemical shifts.

Table 2: Expected ^1H NMR and ^{13}C NMR Data for **Methyl 2-amino-5-chloronicotinate**
(Estimated based on Analogs)

^1H NMR (Proton)

Protons	Expected Chemical Shift (ppm)	Multiplicity
NH ₂	Broad singlet	s
H-4	Doublet	d
H-6	Doublet	d
OCH ₃	Singlet	s

^{13}C NMR (Carbon)

Carbon	Expected Chemical Shift (ppm)
C=O	~165-170
C-2	~158-162
C-5	~115-120
C-3	~105-110
C-4	~140-145
C-6	~145-150
OCH ₃	~50-55

Experimental Protocol: NMR Spectroscopy (General)

- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

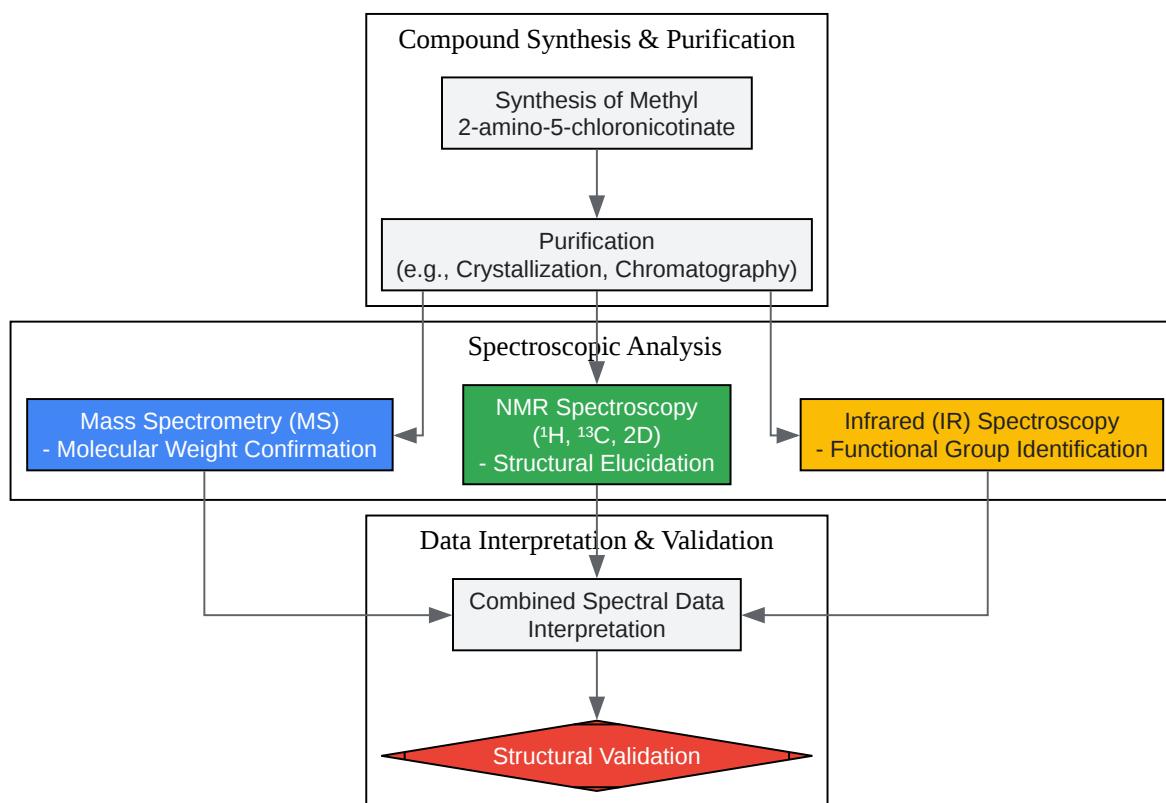
- Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: ^1H NMR and ^{13}C NMR spectra are acquired using standard pulse sequences.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for **Methyl 2-amino-5-chloronicotinate**

Functional Group	Expected Wavenumber (cm^{-1})
N-H stretch (amino group)	3300-3500
C-H stretch (aromatic)	3000-3100
C-H stretch (methyl group)	2850-2960
C=O stretch (ester)	1700-1730
C=C and C=N stretch (aromatic ring)	1400-1600
C-Cl stretch	600-800


Experimental Protocol: IR Spectroscopy (General)

- Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of sample.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

- Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a novel compound like **Methyl 2-amino-5-chloronicotinate** is depicted below. This process ensures the unambiguous identification and structural confirmation of the molecule.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

In conclusion, while predicted data and information from analogous structures provide a preliminary understanding of the spectroscopic properties of **Methyl 2-amino-5-chloronicotinate**, there is a clear need for comprehensive experimental studies. The protocols and expected data presented in this guide are intended to facilitate future research and the definitive characterization of this compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-5-chloronicotinate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316219#spectroscopic-data-for-methyl-2-amino-5-chloronicotinate-nmr-ir-ms\]](https://www.benchchem.com/product/b1316219#spectroscopic-data-for-methyl-2-amino-5-chloronicotinate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com